
苯乙胺酯乙基杂质
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Felbamate Ethyl Impurity is a degradation product of Felbamate, an anticonvulsant drug used primarily in the treatment of epilepsy. Felbamate itself is known for its efficacy in treating partial seizures and Lennox-Gastaut syndrome in children. The ethyl impurity is formed during the synthesis or degradation of Felbamate and is of interest due to its potential impact on the drug’s safety and efficacy.
科学研究应用
Felbamate Ethyl Impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in the analysis of Felbamate and its impurities.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Investigated for its impact on the safety and efficacy of Felbamate as a therapeutic agent.
作用机制
Target of Action
Felbamate primarily targets GABA A receptors and NMDA receptors , particularly isoforms containing the NR2B subunit . These receptors play a crucial role in the transmission of signals in the nervous system. GABA A receptors are inhibitory, while NMDA receptors are excitatory .
Mode of Action
Felbamate acts as a positive modulator of GABA A receptors and a blocker of NMDA receptors . By enhancing the inhibitory effects of GABA A receptors and blocking the excitatory effects of NMDA receptors, felbamate can suppress seizure activity . The exact mechanism by which felbamate exerts its anticonvulsant activity is still unknown .
Biochemical Pathways
Felbamate’s action on GABA A and NMDA receptors affects several biochemical pathways. It increases the seizure threshold and decreases seizure spread . The modulation of these receptors controls neuronal excitability and membrane stabilization .
Pharmacokinetics
Felbamate is rapidly absorbed after oral ingestion, with a bioavailability of >90% . Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% . Felbamate is metabolized in the liver by cytochrome P-450, followed by glucuronidation . Approximately half of the absorbed felbamate is excreted in the urine .
Result of Action
The primary result of felbamate’s action is the suppression of seizure activity. It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children .
Action Environment
The action of felbamate can be influenced by various environmental factors. For instance, the presence of other antiepileptic drugs can affect the pharmacokinetics of felbamate . Additionally, the drug’s efficacy and stability can be affected by factors such as the patient’s metabolic rate, liver function, and the presence of other medications .
生化分析
Biochemical Properties
Felbamate Ethyl Impurity plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit the activity of the enzyme CYP2C19, which is involved in the metabolism of several medications . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, Felbamate Ethyl Impurity may interact with GABA receptors and NMDA receptors, similar to felbamate, influencing neurotransmission and neuronal excitability .
Cellular Effects
Felbamate Ethyl Impurity affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of GABA receptors, leading to changes in inhibitory neurotransmission . This modulation can impact neuronal excitability and potentially alter the function of neural cells. Furthermore, Felbamate Ethyl Impurity may affect the expression of genes involved in neurotransmitter synthesis and release, thereby influencing overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of Felbamate Ethyl Impurity involves its interactions with specific biomolecules. It acts as an antagonist at the glycine recognition site of the NMDA receptor-ionophore complex, inhibiting NMDA receptor activity . This inhibition can reduce excitatory neurotransmission and prevent excessive neuronal firing. Additionally, Felbamate Ethyl Impurity may positively modulate GABA receptors, enhancing inhibitory neurotransmission . These interactions contribute to its overall anticonvulsant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Felbamate Ethyl Impurity have been observed to change over time. The compound exhibits stability under various conditions, but it can degrade under specific stress conditions, such as alkaline environments . Long-term exposure to Felbamate Ethyl Impurity in in vitro and in vivo studies has shown potential cytotoxic effects, including hepatotoxicity . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of Felbamate Ethyl Impurity vary with different dosages in animal models. At lower doses, it has been shown to increase the seizure threshold and decrease seizure spread . At higher doses, Felbamate Ethyl Impurity can exhibit toxic effects, including liver toxicity and hematological abnormalities . These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
Felbamate Ethyl Impurity is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4 and CYP2E1 . The metabolism of Felbamate Ethyl Impurity results in the formation of hydroxylated metabolites and other polar metabolites, some of which are glucuronides or sulfate esters . These metabolic pathways can influence the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, Felbamate Ethyl Impurity is transported and distributed through various mechanisms. It exhibits a high bioavailability and is rapidly absorbed after oral ingestion . The compound has a volume of distribution of 0.7–0.91 L/kg and plasma protein binding of 25% . These properties facilitate its distribution to different tissues, including the brain, where it can exert its pharmacological effects.
Subcellular Localization
Felbamate Ethyl Impurity’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is known to localize in the cytoplasm and may interact with intracellular receptors and enzymes . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . These subcellular localizations can impact its activity and function within cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Felbamate Ethyl Impurity typically involves the degradation of Felbamate under specific conditions. One common method involves the hydrolysis of Felbamate in the presence of alkali, which leads to the formation of various degradation products, including the ethyl impurity . The reaction conditions often include the use of a Phenomenex C8 column and a mobile phase composed of ammonium formate and acetonitrile .
Industrial Production Methods
Industrial production of Felbamate Ethyl Impurity is not typically a goal, as it is considered an impurity. understanding its formation is crucial for quality control in the pharmaceutical industry. The impurity can be isolated and characterized using techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
化学反应分析
Types of Reactions
Felbamate Ethyl Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of simpler alcohols .
相似化合物的比较
Similar Compounds
Similar compounds to Felbamate Ethyl Impurity include other degradation products of Felbamate, such as:
- Felbamate Dimer
- N-Aminocarbonyl Felbamate
- 2-Hydroxy Felbamate
Uniqueness
Felbamate Ethyl Impurity is unique due to its specific formation pathway and its potential impact on the pharmacological properties of Felbamate. Unlike other impurities, it may have distinct interactions with molecular targets, making it a critical focus for quality control and safety assessments in pharmaceutical production .
属性
CAS 编号 |
53054-24-3 |
|---|---|
分子式 |
C13H18N2O4 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
[2-(carbamoyloxymethyl)-2-phenylbutyl] carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-2-13(8-18-11(14)16,9-19-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,14,16)(H2,15,17) |
InChI 键 |
OIPWNQULJSLGCJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1 |
外观 |
White Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
Ethylfelbamate; 2-Ethyl-2-phenyl-1,3-propanediol Dicarbamate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


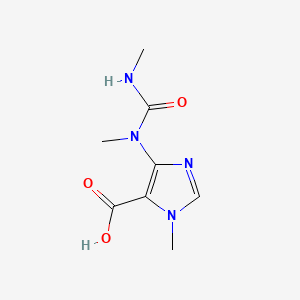
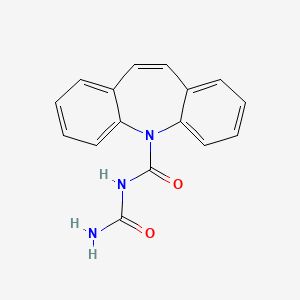
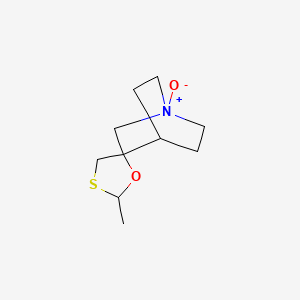
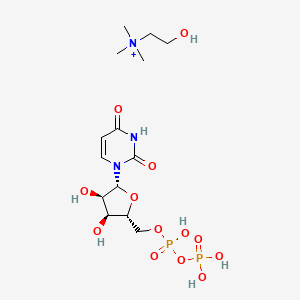
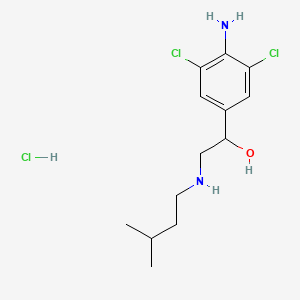

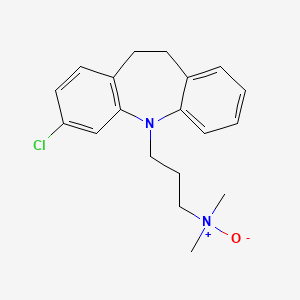
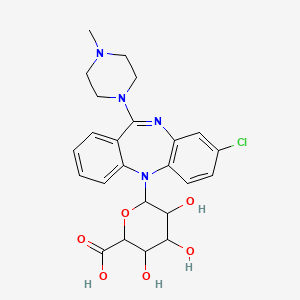
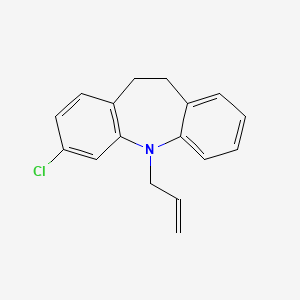
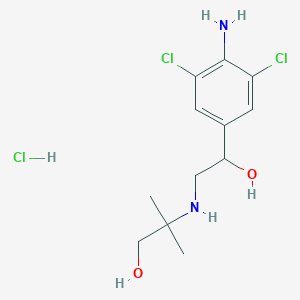
![4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride](/img/structure/B602236.png)
